molecular formula C6H5BBrClO2 B1289917 2-Bromo-6-chlorophenylboronic acid CAS No. 1107580-65-3

2-Bromo-6-chlorophenylboronic acid

Cat. No.: B1289917
CAS No.: 1107580-65-3
M. Wt: 235.27 g/mol
InChI Key: FXNDJNORPGEJIP-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is widely used in scientific research and industry due to its unique chemical properties. This compound is particularly valuable in the field of organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . The downstream effects include the creation of chemically differentiated fragments .

Result of Action

The result of the compound’s action is the successful formation of carbon–carbon bonds via the SM coupling reaction . This leads to the creation of chemically differentiated fragments .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-chlorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts, facilitating the transfer of organic groups between molecules . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are essential for the efficient catalysis of the coupling reaction, making this compound a valuable reagent in synthetic chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to the activation or repression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative and reductive processes, affecting the overall metabolic balance within cells . Additionally, this compound can alter the levels of specific metabolites, leading to changes in cellular energy production and biosynthetic pathways . These metabolic effects are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within cells can influence its activity and function, as well as its potential toxicity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other cellular compartments, depending on its interactions with cellular machinery . This localization is crucial for its activity and function, as it allows this compound to interact with specific biomolecules and exert its biochemical effects . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorophenylboronic acid typically involves the reaction of 2-bromo-6-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chlorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate, palladium chloride)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)

    Solvents: (e.g., toluene, ethanol, water)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Phenols: (from oxidation)

    Substituted derivatives: (from nucleophilic substitution)

Scientific Research Applications

2-Bromo-6-chlorophenylboronic acid has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for drug molecules.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in the study of biological systems, where it can be incorporated into molecules that interact with biological targets.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Bromophenylboronic acid
  • 6-Chlorophenylboronic acid

Comparison: 2-Bromo-6-chlorophenylboronic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation provides additional reactivity and selectivity in chemical reactions compared to phenylboronic acid, which lacks halogen atoms. The presence of both bromine and chlorine allows for more diverse substitution reactions and enhances the compound’s utility in complex organic synthesis .

Properties

IUPAC Name

(2-bromo-6-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDJNORPGEJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629664
Record name (2-Bromo-6-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107580-65-3
Record name B-(2-Bromo-6-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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